molecular formula C11H11FN2 B13916581 2-Ethyl-8-fluoroquinolin-6-amine

2-Ethyl-8-fluoroquinolin-6-amine

Cat. No.: B13916581
M. Wt: 190.22 g/mol
InChI Key: YSJLEOODZWCMBR-UHFFFAOYSA-N
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Description

2-Ethyl-8-fluoroquinolin-6-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and pharmacokinetic properties of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-8-fluoroquinolin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often involve the use of strong acids like sulfuric acid or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-8-fluoroquinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

2-Ethyl-8-fluoroquinolin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antibacterial and antiviral properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating infectious diseases and cancer.

    Industry: The compound is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Ethyl-8-fluoroquinolin-6-amine involves its interaction with bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. This ultimately results in bacterial cell death .

Comparison with Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Comparison: 2-Ethyl-8-fluoroquinolin-6-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other fluoroquinolones. The presence of the ethyl group at the 2-position and the amine group at the 6-position can influence its binding affinity and selectivity towards bacterial enzymes .

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

2-ethyl-8-fluoroquinolin-6-amine

InChI

InChI=1S/C11H11FN2/c1-2-9-4-3-7-5-8(13)6-10(12)11(7)14-9/h3-6H,2,13H2,1H3

InChI Key

YSJLEOODZWCMBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2C=C1)N)F

Origin of Product

United States

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